molecular formula C7H2BrClN2O2S B3299119 2-Bromo-4-chloro-6-nitrobenzothiazole CAS No. 898748-60-2

2-Bromo-4-chloro-6-nitrobenzothiazole

Cat. No.: B3299119
CAS No.: 898748-60-2
M. Wt: 293.53 g/mol
InChI Key: YZCNXKBDHKODOA-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-nitrobenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-nitrobenzothiazole typically involves the bromination, chlorination, and nitration of benzothiazole derivatives. One common method includes the following steps:

    Bromination: Benzothiazole is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom.

    Chlorination: The brominated benzothiazole is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.

    Nitration: Finally, the chlorinated derivative undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-nitrobenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for the reduction of the nitro group.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine, chlorine, or nitro groups.

    Reduction: Amino derivatives of benzothiazole.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

2-Bromo-4-chloro-6-nitrobenzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-nitrobenzothiazole involves its interaction with specific molecular targets. The presence of the nitro group allows the compound to undergo redox reactions, which can generate reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-nitrobenzothiazole
  • 2-Bromo-6-nitrobenzothiazole
  • 2-Bromo-4-chlorobenzothiazole

Uniqueness

2-Bromo-4-chloro-6-nitrobenzothiazole is unique due to the combination of bromine, chlorine, and nitro groups on the benzothiazole ring. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. The presence of multiple halogens and a nitro group makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-4-chloro-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O2S/c8-7-10-6-4(9)1-3(11(12)13)2-5(6)14-7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCNXKBDHKODOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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